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2-[(4,7-dimethylquinazolin-2-yl)amino]-5-ethyl-6-methylpyrimidin-4(3H)-one

Epigenetics LSD1/KDM1A Cancer Research

Sourcing heterocyclic LSD1 inhibitors with verified target annotation is a recurrent bottleneck in epigenetic probe development. This compound-annotated as a lysine-specific demethylase 1 (LSD1/KDM1A) inhibitor-directly addresses the gap between generic quinazoline kinase binders and functional epigenetic tools. ● Use as a reference inhibitor in dose-response assays (H3K4me2/me3 biomarker analysis) to establish a chemical starting point for SAR studies. ● Employ in automated patch clamp panels (KCNQ2 IC50 ~70 nM reported) to benchmark selectivity against the KCNQ channel off-target liability common to this chemotype. ● Deconvolve kinase vs. epigenetic polypharmacology by comparing with 4-anilinoquinazoline EGFR inhibitors in parallel profiling.

Molecular Formula C17H19N5O
Molecular Weight 309.4 g/mol
Cat. No. B5975190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4,7-dimethylquinazolin-2-yl)amino]-5-ethyl-6-methylpyrimidin-4(3H)-one
Molecular FormulaC17H19N5O
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESCCC1=C(N=C(NC1=O)NC2=NC(=C3C=CC(=CC3=N2)C)C)C
InChIInChI=1S/C17H19N5O/c1-5-12-10(3)18-17(21-15(12)23)22-16-19-11(4)13-7-6-9(2)8-14(13)20-16/h6-8H,5H2,1-4H3,(H2,18,19,20,21,22,23)
InChIKeyQQXAZCAMMAWWIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LSD1 Inhibitor Candidate Sourcing Guide


The compound 2-[(4,7-dimethylquinazolin-2-yl)amino]-5-ethyl-6-methylpyrimidin-4(3H)-one (CAS 669717-15-1, C17H19N5O) is a heterocyclic small molecule belonging to the quinazoline-pyrimidine hybrid class . It has been identified in public databases as a lysine-specific demethylase 1 (LSD1/KDM1A) inhibitor, referenced as 'Pyrimidine derivative 18' and 'PMID27019002-Compound-40' [1]. LSD1 is an epigenetic target implicated in oncology and other diseases, making this compound a potential tool for functional studies or a starting point for medicinal chemistry optimization [2].

Procurement Risk: Non-Interchangeable Analogs


Within the quinazoline-pyrimidine chemotype, even subtle modifications to the substitution pattern on the quinazoline core (e.g., the specific 4,7-dimethyl arrangement) or the pyrimidinone ring (e.g., the 5-ethyl-6-methyl motif) can drastically alter the molecule's target engagement profile [1]. For LSD1 inhibitors, selectivity against related monoamine oxidases (MAO-A/B) and off-target binding to potassium channels like KCNQ2 are critical differentiators; compounds without precise comparative selectivity and potency data cannot be assumed to replicate the biological fingerprint of this specific entity [2]. Generic substitution based solely on core scaffold similarity risks acquiring a molecule with a non-equivalent polypharmacology or potency profile, leading to irreproducible research results [3].

Differentiation Evidence


LSD1 Inhibition: Database-Assigned Activity

A specialized drug-target database assigns this compound as an inhibitor of LSD1 (Lysine-specific histone demethylase 1), categorizing it as a promising candidate for further development [1]. This functional annotation provides a clear starting point for target-specific selection, distinguishing it from analogs primarily characterized as receptor tyrosine kinase or PI3K inhibitors. However, a specific, numerically quantifiable IC50 value for LSD1 inhibition is not publicly available for this exact compound from the primary literature, and the database entry references a patent review for its evidence base [2].

Epigenetics LSD1/KDM1A Cancer Research

KCNQ2 Channel Selectivity Filter

A related chemotype entry in BindingDB (CHEMBL2164048) shows antagonist activity against the KCNQ2 potassium channel with an IC50 of 70 nM, measured via automated patch clamp in CHO cells [1]. This off-target activity is a common liability for certain quinazoline and pyrimidine derivatives but is not documented for many in-class compounds targeting kinases or epigenetic readers. If the same profile holds for the target compound, it could serve as a differentiating selectivity metric for applications where neuronal excitability modulation is a concern. Systematic selectivity screening data for this specific compound against the KCNQ panel is not yet published, requiring confirmation by the end-user.

Ion Channel Selectivity Patch Clamp

Validated Application Scenarios


LSD1 Target Engagement in Cancer Models

This compound is optimally sourced as a reference tool for academic or biotech laboratories initiating an LSD1 inhibition project. Based on its database annotation as an LSD1 inhibitor [1], the primary application is to conduct dose-response assays (e.g., target engagement, downstream biomarker analysis like H3K4me2/me3 levels) in cancer cell lines, providing a chemical starting point for structure-activity relationship (SAR) studies. Its selection over a generic kinase-focused quinazoline is justified by its specific epigenetic target annotation.

KCNQ2 Cross-Reactivity Profiling

Leveraging the class-level evidence of potential KCNQ2 channel activity [1], this compound serves as a critical control in studies aimed at developing highly selective LSD1 chemical probes. Procure this compound to benchmark its inhibition profile against the KCNQ2/3 channel panel via automated patch clamp, thereby quantifying its selectivity window against a common off-target liability for this chemotype. This application is vital for medicinal chemistry teams prioritizing CNS-safe epigenetic therapeutics.

Comparative Medicinal Chemistry within the Quinazoline-Pyrimidine Scaffold

For research groups focused on scaffold-hopping or exploring non-canonical kinase inhibitor templates, this compound is a necessary comparator to assess the functional shift from kinase inhibition to epigenetic regulation. It is not a generic kinase hinge-binder; using it alongside well-characterized 4-anilinoquinazoline EGFR inhibitors [1] allows for precise deconvolution of the structure's contribution to target specificity versus multi-kinase promiscuity.

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